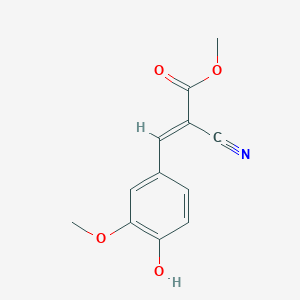
methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate
Descripción general
Descripción
Methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as CHM-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
Methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate demonstrates antioxidant and free-radical scavenging activity. Specifically, compounds with free phenolic hydroxyls, including this compound, have shown these properties, with some also exhibiting moderate inhibition of lipid peroxidation and significant inhibition of cell growth in certain tumor cell lines (Obregón-Mendoza et al., 2018).
Corrosion Inhibition in Copper
In a study exploring corrosion inhibition, certain acrylamide derivatives, including those related to methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, showed effectiveness in preventing copper corrosion in nitric acid solutions. These compounds were identified as mixed-type inhibitors and exhibited properties conducive to protecting copper surfaces (Abu-Rayyan et al., 2022).
Photoprotective Effects
The compound has been investigated for its photoprotective effects. A specific derivative designed through molecular hybridization exhibited redox potential, thermal stability, and low degradation under sunlight exposure, indicating its potential as an ingredient in sunscreen products. This study also noted its low acute toxicity hazard in mice (Vinhal et al., 2016).
Copolymerization and Material Applications
Research on novel oxy ring-substituted isopropyl cyanoarylacrylates, related to methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, has shown potential in copolymerization with styrene. These studies highlight their utility in creating materials with specific thermal properties and decomposition behaviors, relevant in various industrial applications (Hussain et al., 2019).
Drug Release from Polymeric Hydrogels
In pharmaceutical applications, certain acrylic compounds, structurally similar to methyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, have been used as crosslinkers in polymeric hydrogels for controlled drug release. These studies provide insights into how modifications in the crosslinking density and drug loading percentage can affect the release rate of drugs from such hydrogels (Arun & Reddy, 2005).
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-8(3-4-10(11)14)5-9(7-13)12(15)17-2/h3-6,14H,1-2H3/b9-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBWIWZZJPDWRU-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5845002.png)
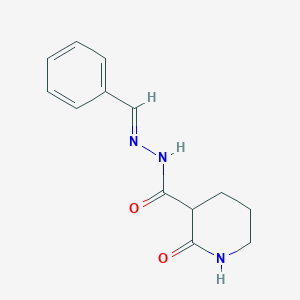
![1-acetyl-4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5845022.png)
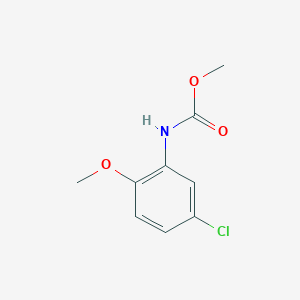
![5-acetyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5845034.png)
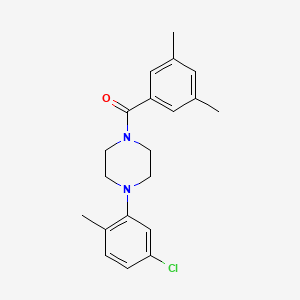
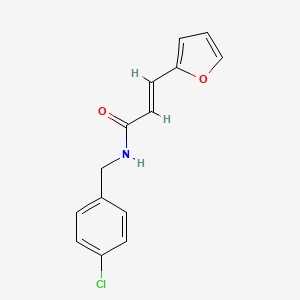
![1-[(4-nitrophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5845061.png)
![2,3-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5845067.png)
![4-[(4-chlorobenzyl)thio]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B5845073.png)
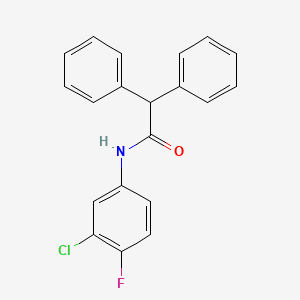
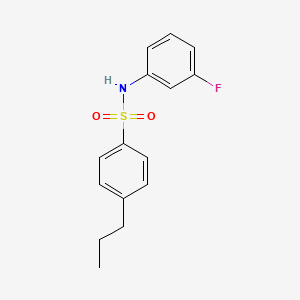
![2-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5845090.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)